molecular formula C17H20FN3O B6451013 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2640954-31-8

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine

Cat. No. B6451013
CAS RN: 2640954-31-8
M. Wt: 301.36 g/mol
InChI Key: QEDQGABXUJOLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine (CFPOP) is a synthetic compound that has seen an increasing amount of research in recent years due to its potential applications in scientific research. CFPOP is an analog of the commonly used drug piperidine, and has several interesting properties which make it a valuable tool in the laboratory.

Mechanism of Action

The exact mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is still not fully understood. However, it is believed that 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine binds to the active site of the enzymes acetylcholinesterase and monoamine oxidase A, preventing them from breaking down their respective substrates. This leads to an accumulation of acetylcholine and monoamine neurotransmitters, respectively, resulting in the desired effects.
Biochemical and Physiological Effects
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been studied for its potential effects on both biochemical and physiological processes. In biochemical studies, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase A. In physiological studies, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has been found to reduce anxiety and depression-like behavior in animal models.

Advantages and Limitations for Lab Experiments

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and is very stable in solution. Additionally, it is non-toxic and has low bioavailability, making it safe to use in experiments. The main limitation of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is its relatively low potency, meaning that higher doses are required to achieve the desired effects.

Future Directions

There are several potential future directions for research into 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. One potential direction is to further investigate its potential as an inhibitor of acetylcholinesterase and monoamine oxidase A, as well as other enzymes involved in neurotransmitter breakdown. Additionally, further research into its potential effects on biochemical and physiological processes is needed. Finally, further studies into the safety and toxicity of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine should be conducted.

Synthesis Methods

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine is a multi-step process that begins with the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with piperidine to produce a cyclopropyl piperidine intermediate. This intermediate is then reacted with 4-fluorophenylmethyl bromide to yield 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. The reaction is carried out in a mixture of acetonitrile and water and is catalyzed by potassium carbonate. The reaction is typically complete within 4 hours and yields 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine in a purity of >90%.

Scientific Research Applications

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has several potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease. 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has also been studied as a potential inhibitor of the enzyme monoamine oxidase A, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme is thought to be beneficial in the treatment of depression.

properties

IUPAC Name

3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-15-5-1-12(2-6-15)11-21-9-7-14(8-10-21)17-19-16(20-22-17)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQGABXUJOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine

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